Side-Chain Trifluoromethyl Placement Confers Distinct Physicochemical Properties Relative to Ring-Substituted Analogs
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS 760145-54-8) bears the electron-withdrawing -CF₃ group directly on the propylamine side chain (position 3), in contrast to fenfluramine (CAS 458-24-2) where the -CF₃ group resides on the meta position of the aromatic ring. This structural regioisomerism produces a calculated logP of 2.77 for the target compound, compared to fenfluramine's logP of approximately 3.3, reflecting altered partitioning behavior that may influence both in vitro assay conditions and in vivo distribution . The side-chain -CF₃ placement also eliminates the possibility of aromatic hydroxylation at the substitution site, a key metabolic pathway for ring-substituted analogs, potentially conferring differential metabolic stability [1].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 2.77 |
| Comparator Or Baseline | Fenfluramine: logP ≈ 3.3; Norfenfluramine: logP ≈ 2.9 (estimated) |
| Quantified Difference | ΔlogP ≈ -0.5 to -0.6 (less lipophilic than ring-substituted analog fenfluramine) |
| Conditions | Calculated values (ALogPS / ChemAxon); experimental confirmation pending |
Why This Matters
Differences in lipophilicity affect solubility, protein binding, and assay compatibility, directly influencing experimental design and data interpretation when selecting a phenylpropylamine tool compound.
- [1] Benedetti, M.S. (2001). Metabolic chiral inversion and enantioselective analysis of drugs. Biochemical Pharmacology, 62(5), 557-566. (Class-level inference from fluorinated phenylpropylamine metabolic pathways.) View Source
